N-[2-(1H-indol-3-yl)ethyl]docosanamide

Food Analysis Cocoa Authentication HPLC-Fluorescence Detection

N-[2-(1H-Indol-3-yl)ethyl]docosanamide, systematically named as behenic acid tryptamide (BAT), is a C22 N-fatty acyl tryptamine belonging to the 3-alkylindole class. It is a naturally occurring minor lipid amide, formally composed of a tryptamine core linked via an amide bond to a docosanoyl (behenoyl, C22:0) fatty acid chain.

Molecular Formula C32H54N2O
Molecular Weight 482.8 g/mol
CAS No. 7367-79-5
Cat. No. B1609887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]docosanamide
CAS7367-79-5
Molecular FormulaC32H54N2O
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C32H54N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-32(35)33-27-26-29-28-34-31-24-22-21-23-30(29)31/h21-24,28,34H,2-20,25-27H2,1H3,(H,33,35)
InChIKeyHAWFHRQOMIMGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Indol-3-yl)ethyl]docosanamide (CAS 7367-79-5) Procurement Guide for Analytical Chemistry and Biomarker Research


N-[2-(1H-Indol-3-yl)ethyl]docosanamide, systematically named as behenic acid tryptamide (BAT), is a C22 N-fatty acyl tryptamine belonging to the 3-alkylindole class [1]. It is a naturally occurring minor lipid amide, formally composed of a tryptamine core linked via an amide bond to a docosanoyl (behenoyl, C22:0) fatty acid chain [2]. It is not an endogenous metabolite in mammals but has been consistently detected across multiple food matrices, including cocoa (Theobroma cacao) products, alcoholic beverages, and certain Annonaceae seeds [2][3]. Its primary documented value lies in its established, quantifiable role as a specific analytical indicator for cocoa shell content, a function it shares synergistically with its C24 homolog, lignoceric acid tryptamide (LAT) [4].

Why a C22 Fatty Acyl Tryptamine Like BAT Cannot Be Interchanged with Other N-Acyl Tryptamines for Analytical Standards


The N-acyl tryptamine family forms a homologous series where the fatty acid chain length dictates not only physicochemical properties like retention time and ionization efficiency but, more critically, the natural abundance ratio between different biological matrices. Generic substitution is precluded because the validated analytical methods for cocoa shell quantification are predicated on the precise co-elution and detection of the C22 (BAT) and C24 (LAT) species [1]. Switching to a shorter-chain analog (e.g., N-stearoyltryptamine, C18) would break the critical 16:1 shell-to-nib concentration ratio that has been empirically established for BAT/LAT across 433 cocoa samples, rendering the method uncalibrated and the results non-comparable to regulatory standards [2]. Furthermore, the commercial availability of BAT as a certified analytical standard (≥99.0% HPLC) is tailored to this specific chain-length requirement, a specification not met by generic 'tryptamide' mixtures [3].

Quantitative Differentiation Evidence for N-[2-(1H-Indol-3-yl)ethyl]docosanamide (BAT) Versus N-Acyl Tryptamine Analogs


Cocoa Shell Indicator Specificity: BAT (C22) vs. LAT (C24) as Co-Essential Analytical Markers

BAT (C22) and LAT (C24) are the two predominant fatty acid tryptamides in cocoa shells, identified as co-essential markers for shell detection. Short-chain N-acyl tryptamines (C16, C18, C20) or odd-chain variants (C23, C25) are not part of the validated analytical method [1]. The validated HPLC/fluorescence method using a synthesized C17 internal standard (heptadecanoyl-2-(3-indolyl)ethane amide) achieved a detection limit of 30 pg per run for BAT, demonstrating the sensitivity required for trace shell quantification [1].

Food Analysis Cocoa Authentication HPLC-Fluorescence Detection

Certified Analytical Purity: Sigma-Aldrich BAT Standard (≥99.0% HPLC) vs. Uncertified Research-Grade Tryptamides

The Sigma-Aldrich product (No. 12094) for BAT is specified at ≥99.0% purity determined by HPLC, and is designated as an 'analytical standard' suitable for food and beverage analysis [1]. This is in contrast to generic N-acyl tryptamine mixtures isolated from natural sources, which co-occur as complex, unresolved mixtures requiring extensive HPLC separation to isolate individual chain-length species [2].

Analytical Chemistry Reference Standards Quality Control

Cocoa Shell-to-Nib Concentration Ratio: BAT (C22) and LAT (C24) as a Quantified Authenticity Parameter

A large-scale study of 433 cocoa samples established that the natural concentration ratio of fatty acid tryptamides (BAT + LAT) between cocoa shells and cocoa nibs/liquors averages 16:1 [1]. In authentic shell samples, both BAT and LAT are present at 50-fold higher concentrations compared to cocoa cotyledons [2]. This differential abundance forms the quantitative basis for using BAT concentration as a proxy for shell content in finished cocoa products.

Food Authenticity Cocoa Processing Biomarker Quantification

Structural Differentiation by Chain Length: BAT (C22) Lies at the Empirical Sweet Spot for Cocoa Shell Detection Between C20 and C24 Homologs

Among the eight N-fatty acyl tryptamines isolated from Rollinia mucosa seeds, the C22 (BAT) and C24 (LAT) homologs are the major species in cocoa shells, while the shorter-chain C16, C18, and C20 amides are predominantly found in other plant parts or at lower abundances [1][2]. This chain-length specificity suggests a biosynthetic or compartmentalization preference that makes C22 uniquely informative for botanical authentication.

Structure-Activity Relationship Lipidomics Chemotaxonomy

High-Value Application Scenarios for N-[2-(1H-Indol-3-yl)ethyl]docosanamide (BAT) Based on Quantitative Differentiation Evidence


Quantitative Cocoa Shell Content Determination in Chocolate and Cocoa Powder

BAT is one of two essential analytical standards required for the validated HPLC/fluorescence method that quantifies cocoa shell content in finished products. The method relies on the 16:1 shell-to-nib concentration ratio established across 433 samples, with a detection limit of 30 pg/run [1]. This application is directly mandated by quality control protocols in the chocolate industry to verify product purity and detect adulteration.

Authentication of Cocoa Butter Production Method (Pressed vs. Expeller)

The concentration of BAT and LAT differs significantly between pressed cocoa butter and expeller butter, providing a chemical signature of the production process. Quantifying BAT levels enables inference of the manufacturing method, which has implications for product grading and regulatory compliance [1].

Natural Product Chemotaxonomic Marker for Annonaceae Species

BAT is a characteristic secondary metabolite isolated from seeds of Rollinia mucosa and Annona reticulata. Its presence, alongside the homologous series of N-fatty acyl tryptamines (C16-C26), serves as a chemotaxonomic fingerprint for species identification and biodiversity screening within the Annonaceae family [2].

Food Biomarker Discovery for Cocoa Consumption Studies

BAT has been detected in alcoholic beverages, cocoa products, fats and oils, and fruits, making it a candidate biomarker for dietary cocoa intake in population studies. Its use as a potential biomarker for cocoa consumption has been proposed in the Human Metabolome Database [3].

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